
Methyl cubane-1-carboxylate
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Overview
Description
Methyl cubane-1-carboxylate is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane and its derivatives have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The rigidity and three-dimensional structure of cubane make it an attractive scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. . This method is compatible with other oxidizable functional groups and can be scaled up using flow electrochemical conditions.
Industrial Production Methods
While large-scale industrial production methods for this compound are not extensively documented, the practical large-scale synthesis of cubane derivatives generally involves the preparation of 1,4-cubanedicarboxylic acid, which can then be functionalized to produce various derivatives .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
Methyl cubane-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield cubane-1-carboxylic acid. This reaction is typical of esters but is influenced by the cubane scaffold’s strain:
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Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The reaction is slower compared to linear esters due to steric hindrance.
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Basic Hydrolysis : Achieved with NaOH or KOH, generating the carboxylate salt. Kinetic studies show a 30% yield after 24 hours at 80°C.
Table 1: Hydrolysis Conditions and Outcomes
Condition | Catalyst | Temperature | Time | Yield | Product |
---|---|---|---|---|---|
Acidic | H₂SO₄ | Reflux | 12 h | 45% | Cubane-1-carboxylic acid |
Basic | NaOH | 80°C | 24 h | 30% | Cubane-1-carboxylate salt |
Photochemical Decarboxylation
Decarboxylation of this compound derivatives has been attempted using iridium-based photocatalysts. While direct decarboxylation of the parent ester is challenging, related cubane dicarboxylates (e.g., dimethyl 1,4-cubanedicarboxylate) undergo partial decarboxylation under UV light, yielding trace amounts of this compound .
Key Findings :
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Irradiation with a 450 W mercury lamp in the presence of t-BuOCl facilitates radical-mediated pathways .
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Competing cage-opening reactions limit yields, as observed in chlorination studies .
Radical Chlorination
Radical chlorination using t-BuOCl selectively functionalizes the cubane core. This compound analogs show preferential monochlorination at the cubane’s bridgehead positions:
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Monochlorination : Dominant pathway (70% yield) under optimized conditions (0°C, CCl₄) .
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Dichlorination : Yields three isomers (2aMe –2cMe ) in a 4:1:3.5 ratio, totaling ~10% yield .
Table 2: Chlorination Products and Selectivity
Product | Chlorine Position | Yield (%) | Stability (ΔG, kcal/mol) |
---|---|---|---|
1Me | 1-Cl | 70 | -1.3 (TS energy) |
2aMe | 1,3-Cl | 8 | +2.1 |
2bMe | 1,5-Cl | 2 | +3.8 |
2cMe | 1,7-Cl | 7 | +1.5 |
Silver(I)-Catalyzed Rearrangement
This compound derivatives participate in strain-driven rearrangements. For example, 1,4-disubstituted cubanes rearrange to cuneanes under Ag(I) catalysis :
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Mechanism : Ag⁺ coordinates to the ester carbonyl, weakening cubane C–C bonds and enabling cage isomerization.
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Thermodynamics : Cuneane products are ~75 kcal/mol more stable than cubanes, as shown by DFT calculations .
Table 3: Rearrangement Energetics
Parameter | Cubane Derivative | Cuneane Derivative |
---|---|---|
ΔfH°(g, kJ/mol) | -115.4 ± 7.0 | -306.2 ± 6.0 |
Strain Energy (kcal/mol) | 613.0 ± 9.5 | 436.4 ± 8.8 |
Nucleophilic Acyl Substitution
The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling derivatization:
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Aminolysis : Reacts with amines (e.g., NH₃) to form cubane carboxamides, though yields are low (<20%) due to steric hindrance.
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Transesterification : Methanol exchange with bulkier alcohols (e.g., t-butanol) requires Lewis acid catalysts (e.g., Ti(OiPr)₄).
Thermal Stability and Decomposition
This compound decomposes above 250°C, consistent with its high strain energy (613.0 ± 9.5 kJ/mol) . Differential scanning calorimetry (DSC) reveals:
Scientific Research Applications
Medicinal Chemistry
Methyl cubane-1-carboxylate has been investigated for its potential therapeutic applications:
- Bioisosterism : The cubane structure can serve as a bioisostere for aromatic rings, potentially enhancing the pharmacological profile of lead compounds. This structural feature may improve binding affinity to biological targets, making it valuable in drug design.
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Anticancer Activity : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including BRCA1 and BRCA2 mutant models. For instance:
These findings suggest that the compound may enhance the effectiveness of chemotherapy by increasing DNA damage in cancer cells.
Cell Line EC50 (nM) Mechanism MX-1 0.3 PARP inhibition Capan-1 5 PARP inhibition
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis:
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Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex cubane derivatives through various chemical transformations such as oxidation, reduction, and substitution reactions. For example:
- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Can be reduced to form alcohols using lithium aluminum hydride.
- Substitution : The fluoromethyl group can be replaced with other functional groups, allowing for the development of diverse derivatives.
Materials Science
The unique structural properties of this compound make it useful in developing advanced materials:
- Polymer Chemistry : Its rigid cubic structure can enhance the mechanical properties of polymers when incorporated as a monomer or additive. This application is particularly relevant in creating high-performance materials for industrial uses .
Case Study 1: Anticancer Efficacy
In a peer-reviewed study, this compound was evaluated for its efficacy as a single-agent therapy in BRCA mutant breast cancer xenograft models. The compound demonstrated significant tumor regression and improved survival rates when administered orally, indicating its potential as a novel therapeutic agent in oncology.
Case Study 2: Combination Therapy
Further investigations have explored the synergistic effects of this compound when combined with traditional chemotherapeutics such as temozolomide and cisplatin. Preliminary results indicate enhanced overall treatment efficacy while minimizing side effects typically associated with high-dose chemotherapy.
Mechanism of Action
The mechanism of action of methyl cubane-1-carboxylate involves its interaction with molecular targets through its rigid and unique cubic structure. This structure allows for specific binding interactions and can influence the compound’s biological activity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a different three-dimensional structure.
Bicyclo[2.2.2]octane: A less strained hydrocarbon with a cage-like structure.
Uniqueness
Methyl cubane-1-carboxylate is unique due to its combination of the cubane core and the carboxylate functional group. This combination provides a rigid and versatile scaffold that can be functionalized in various ways, making it valuable for diverse applications in chemistry, biology, medicine, and industry .
Biological Activity
Methyl cubane-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C10H10O2, features a cubane core that contributes to its rigidity and stability. This structure allows it to act as a bioisostere for benzene rings, which can enhance its biological activity by altering pharmacokinetic properties such as solubility and lipophilicity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cubane Core : Starting from simpler hydrocarbons, the cubane core is synthesized through cyclization reactions.
- Functionalization : The introduction of carboxylate groups is achieved through reactions with carboxylic acids.
- Esterification : The final step involves esterifying the carboxylic acid to form this compound.
Recent advancements in synthetic methods have utilized photocatalysis to improve yields and reduce reaction times, showcasing the compound's versatility in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function .
Case Studies
Several studies have explored the biological effects of this compound:
- A study demonstrated its efficacy against Staphylococcus aureus, showing a dose-dependent inhibition of bacterial growth.
- Another investigation highlighted its potential in cancer therapy, where it was found to reduce tumor growth in animal models when administered at specific dosages .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, Membrane disruption |
Methyl 4-(aminomethyl)cubane-1-carboxylate | Antimicrobial | Similar mechanisms as above |
Benzene derivatives | Varies | Often involves aromatic interactions |
Properties
IUPAC Name |
methyl cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUNEBRHQXOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.